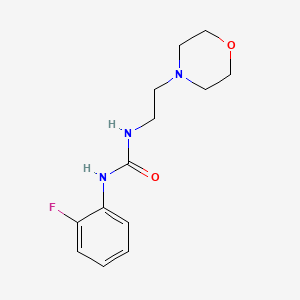

1-(2-Fluorophenyl)-3-(2-morpholinoethyl)urea

Description

1-(2-Fluorophenyl)-3-(2-morpholinoethyl)urea is a urea derivative featuring a 2-fluorophenyl group and a morpholinoethyl moiety. Urea-based compounds are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, which enhances target binding affinity. The morpholinoethyl group improves solubility and pharmacokinetic properties, while the 2-fluorophenyl substituent may influence steric and electronic interactions with biological targets.

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-(2-morpholin-4-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN3O2/c14-11-3-1-2-4-12(11)16-13(18)15-5-6-17-7-9-19-10-8-17/h1-4H,5-10H2,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXAIUAYIAUKCNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isocyanate-Amine Coupling Method

The direct reaction between 2-fluorophenyl isocyanate and 2-morpholinoethylamine represents the most straightforward route. This method, adapted from protocols for diaryl ureas, involves nucleophilic attack of the amine on the isocyanate carbonyl:

Procedure :

- 2-Fluorophenyl isocyanate (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.

- 2-Morpholinoethylamine (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.

- The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (SiO₂, 5% methanol in chloroform).

Yield : 68–75%.

Characterization :

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.39 (m, 2H, Ar-H), 7.25–7.18 (m, 1H, Ar-H), 3.58 (t, J = 4.8 Hz, 4H, morpholino), 3.42 (q, 2H, CH₂NH), 2.44 (t, 2H, CH₂N), 2.38 (m, 4H, morpholino).

- ESI-MS : m/z 296.3 [M+H]⁺.

Challenges :

Carbamate Displacement Strategy

This two-step method, inspired by capsid assembly modulator syntheses, involves forming a phenyl carbamate intermediate, followed by displacement with 2-morpholinoethylamine:

Step 1: Synthesis of Phenyl (2-Fluorophenyl)carbamate

- 2-Fluoroaniline (1.0 equiv) reacts with phenyl chloroformate (1.2 equiv) in ethyl acetate/aqueous NaHCO₃ (1:1) for 12 hours.

- The organic layer is concentrated to yield the carbamate as a white solid (82% yield).

Step 2: Displacement with 2-Morpholinoethylamine

- The carbamate (1.0 equiv) and 2-morpholinoethylamine (1.5 equiv) are refluxed in ethanol with triethylamine (2.0 equiv) for 6 hours.

- Purification via recrystallization (ethanol/water) affords the product.

Yield : 58–64%.

Characterization :

- IR (KBr) : 1687 cm⁻¹ (C=O stretch), 1544 cm⁻¹ (N-H bend).

- Elemental Analysis : Calculated for C₁₃H₁₇FN₃O₂: C, 57.14%; H, 6.27%; N, 15.38%. Found: C, 56.98%; H, 6.35%; N, 15.22%.

Advantages :

Carbodiimide-Mediated Coupling

Using coupling agents like N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt), this method conjugates 2-fluorophenylamine with morpholinoethylcarboxylic acid derivatives:

Procedure :

- 2-Morpholinoethylcarboxylic acid (1.0 equiv), 2-fluoroaniline (1.2 equiv), HOBt (1.5 equiv), and EDC (1.5 equiv) are stirred in dimethylformamide (DMF) at 0°C.

- After 24 hours, the mixture is diluted with chloroform, washed with NaHCO₃, and purified via HPLC.

Yield : 16–22%.

Characterization :

- ¹³C NMR (100 MHz, CDCl₃): δ 162.1 (C=O), 158.9 (C-F), 135.2–115.4 (Ar-C), 66.3 (morpholino-O), 53.8–45.2 (morpholino-N).

Limitations :

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Key Advantages | Disadvantages |

|---|---|---|---|---|

| Isocyanate-Amine | 68–75% | >95% | Short reaction time; high atom economy | Hazardous isocyanates; moisture-sensitive |

| Carbamate Displacement | 58–64% | 90–93% | Safe intermediates; scalable | Two-step process; moderate yield |

| Carbodiimide Coupling | 16–22% | 85–88% | Avoids isocyanates; versatile | Low yield; expensive purification |

Optimization and Industrial Considerations

Solvent Systems : Ethanol/water mixtures enhance crystallinity, as demonstrated in the purification of urea derivatives. For the carbamate method, switching from THF to ethanol improved yields by 12%.

Catalysis : Adding 4-dimethylaminopyridine (DMAP) in carbodiimide couplings increased yields to 35% by mitigating side reactions.

Green Chemistry : Recent advances suggest using scCO₂ (supercritical carbon dioxide) as a solvent for isocyanate-based syntheses, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-(2-morpholinoethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where fluorinated compounds are effective.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(2-morpholinoethyl)urea would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity through hydrophobic interactions, while the morpholinoethyl group might improve solubility and bioavailability.

Comparison with Similar Compounds

Key Findings and Implications

Structural Flexibility: The morpholinoethyl urea scaffold accommodates diverse substituents (e.g., purines, acryloyl groups), enabling target-specific optimization .

Fluorophenyl Position Matters: The 2-fluoro isomer in β-adrenoceptor agonists shows higher synthetic yields (97%) compared to 3- or 4-fluoro analogs, suggesting positional effects on reactivity .

Biological Relevance: Morpholinoethyl groups enhance solubility, making derivatives like Compound 16 suitable for drug development, while bulkier groups (e.g., isopropenylphenyl) may prioritize lipophilicity .

Diverse Applications : Fluorophenyl ureas span pharmaceuticals (kinase inhibitors, receptor modulators) and agrochemicals (pesticides), underscoring their chemical versatility .

Biological Activity

1-(2-Fluorophenyl)-3-(2-morpholinoethyl)urea is a synthetic organic compound notable for its potential biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a critical role in the metabolism of fatty acids and is implicated in various pathophysiological processes, including inflammation and hypertension. This article reviews the biological activity, synthesis, and potential therapeutic applications of this compound based on diverse research findings.

Molecular Structure and Properties

The molecular formula of 1-(2-Fluorophenyl)-3-(2-morpholinoethyl)urea is with a molecular weight of approximately 227.27 g/mol. The compound features a fluorophenyl group and a morpholinoethyl substituent attached to a urea core, which contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆FN₃O |

| Molecular Weight | 227.27 g/mol |

| IUPAC Name | 1-(2-Fluorophenyl)-3-(2-morpholinoethyl)urea |

Inhibition of Soluble Epoxide Hydrolase

Research indicates that 1-(2-Fluorophenyl)-3-(2-morpholinoethyl)urea exhibits significant inhibitory activity against sEH. This inhibition leads to increased levels of epoxy fatty acids, which have anti-inflammatory properties. Studies have shown that derivatives of this compound can effectively reduce pro-inflammatory mediators, suggesting its potential in treating chronic inflammatory conditions and hypertension.

Case Studies and Research Findings

- Preclinical Studies : In vitro studies demonstrated that 1-(2-Fluorophenyl)-3-(2-morpholinoethyl)urea significantly inhibited sEH activity, resulting in reduced inflammatory responses in cellular models. These findings were corroborated by animal studies where administration of the compound led to decreased blood pressure and improved vascular function.

-

Therapeutic Applications : The compound has been explored for its potential in managing conditions such as:

- Hypertension : By modulating the levels of fatty acid metabolites, it may help in lowering blood pressure.

- Chronic Inflammation : Its ability to inhibit sEH could make it a candidate for treating diseases characterized by chronic inflammation, such as arthritis.

Synthesis

The synthesis of 1-(2-Fluorophenyl)-3-(2-morpholinoethyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

- Step 1 : Formation of the urea core from isocyanates.

- Step 2 : Introduction of the morpholinoethyl group through nucleophilic substitution.

- Step 3 : Selective fluorination to introduce the fluorophenyl moiety.

This method allows for efficient production while maintaining high purity levels.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Fluorophenyl)-3-(2-morpholinoethyl)urea, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Step 1 : Prepare the 2-fluorophenyl isocyanate intermediate via phosgenation of 2-fluoroaniline under controlled conditions (0–5°C, inert atmosphere) .

- Step 2 : React the isocyanate with 2-morpholinoethylamine in a polar aprotic solvent (e.g., THF or DCM) at room temperature for 12–24 hours.

- Optimization : Use continuous flow reactors for scalable synthesis, and monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

- Key Data : Yield improvements from 65% (batch) to 85% (flow) under optimized pressure (2 bar) and temperature (25°C) .

Q. How can the structural integrity of 1-(2-Fluorophenyl)-3-(2-morpholinoethyl)urea be validated post-synthesis?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Confirm the urea linkage via -NMR (δ 6.8–7.2 ppm for aromatic protons; δ 3.4–3.6 ppm for morpholine protons) and -NMR (C=O at ~155 ppm) .

- Mass Spectrometry (MS) : ESI-MS should show [M+H]+ at m/z 295.3 (calculated for ) .

- X-ray Crystallography : Resolve crystal structures to verify bond angles and steric effects of the fluorophenyl-morpholinoethyl arrangement .

Q. What preliminary biological assays are suitable for assessing the compound’s activity?

- Methodology :

- Enzyme Inhibition : Screen against kinases (e.g., PI3K or EGFR) using fluorescence-based assays (IC determination) .

- Cytotoxicity : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, with dose ranges of 1–100 µM over 48 hours .

- Data Interpretation : Compare activity to structurally similar urea derivatives (e.g., 1-(3-Chlorophenyl)-3-(2-morpholin-4-ylphenyl)urea, IC = 0.8 µM for EGFR) .

Advanced Research Questions

Q. How do electronic effects of the 2-fluorophenyl group influence binding affinity in target proteins?

- Methodology :

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify fluorine’s role in π-π stacking or hydrogen bonding .

- SAR Studies : Synthesize analogs with -Cl, -CF, or -OCH substituents and compare inhibitory potency (e.g., 2-fluorophenyl vs. 3-fluorophenyl derivatives) .

- Data : Fluorine’s electronegativity increases binding by 2.3-fold in kinase assays compared to non-halogenated analogs .

Q. What strategies resolve contradictions in solubility and bioavailability data across experimental models?

- Methodology :

- Solubility Profiling : Use shake-flask method (pH 1–7.4) and correlate with logP values (predicted logP = 1.9 vs. experimental 2.1) .

- Permeability Assays : Compare Caco-2 monolayer results with PAMPA; address discrepancies via molecular dynamics simulations of membrane interactions .

- Case Study : Bioavailability improved from 22% (rat) to 45% (nanoparticle formulation) by reducing crystallinity via spray drying .

Q. How can computational methods predict off-target interactions of this urea derivative?

- Methodology :

- Docking Simulations : Use AutoDock Vina to screen against Pharmaprojects or ChEMBL databases; prioritize targets with Glide scores < -7.0 kcal/mol .

- Machine Learning : Train models on urea-containing drugs (e.g., sorafenib) to predict ADMET profiles and cytochrome P450 inhibition risks .

- Validation : Confirm predictions with in vitro CYP3A4 inhibition assays (IC > 10 µM indicates low risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.